tert-butyl (2S)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate: is a synthetic organic compound that features a pyrrolidine ring substituted with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.
Introduction of the Triazole Group: The triazole moiety is introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).
Protection and Deprotection Steps: tert-Butyl groups are often used to protect functional groups during synthesis and are later removed under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, ensuring efficient use of catalysts, and implementing robust purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the triazole ring or the carboxylate group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted triazoles.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2S)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The pyrrolidine ring provides structural stability and enhances binding affinity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S)-2-(1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate: Lacks the amino and methyl groups on the triazole ring.
tert-Butyl (2S)-2-(5-amino-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate: Lacks the methyl group on the triazole ring.
Uniqueness
The presence of both the amino and methyl groups on the triazole ring in tert-butyl (2S)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate makes it unique. These substituents can significantly influence the compound’s reactivity and binding properties, making it a valuable scaffold for drug development and chemical research.
Properties
IUPAC Name |
tert-butyl (2S)-2-(5-amino-1-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)17-7-5-6-8(17)9-14-10(13)16(4)15-9/h8H,5-7H2,1-4H3,(H2,13,14,15)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBNRKHMRURKBR-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NN(C(=N2)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NN(C(=N2)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.